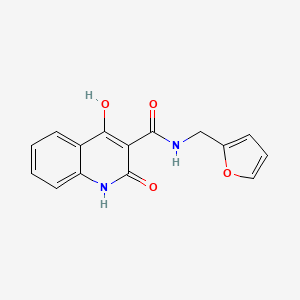
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide, also known as C16, is a compound that has shown potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to increase the expression of antioxidant enzymes and decrease the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high purity and yield. 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have low toxicity in vitro and in vivo. However, one limitation is that the mechanism of action of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide analogs with improved pharmacological properties may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-methyl-1-butanol, phenyl isocyanate, and 2-hydroxy-1,4-naphthoquinone under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide. This method has been reported to yield high purity and yield of 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide.
Applications De Recherche Scientifique
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to decrease the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disease research, 4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)12-13-23-17-11-7-6-10-16(17)19(24)18(21(23)26)20(25)22-15-8-4-3-5-9-15/h3-11,14,24H,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHOYVTFLLXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(3-methylbutyl)-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














